molecular formula C8H9FO2 B1322474 3-Fluoro-2-methoxybenzenemethanol CAS No. 303043-91-6

3-Fluoro-2-methoxybenzenemethanol

Cat. No.: B1322474
CAS No.: 303043-91-6
M. Wt: 156.15 g/mol
InChI Key: QTKGVZYJECZACB-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzenemethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxybenzenemethanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (3-Fluoro-2-methoxybenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (3-Fluoro-2-methoxybenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can yield (3-Fluoro-2-methoxyphenyl)methane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Various nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: (3-Fluoro-2-methoxybenzaldehyde)

    Reduction: (3-Fluoro-2-methoxyphenyl)methane

    Substitution: Products depend on the nucleophile used, such as (3-Fluoro-2-methoxyphenyl)thiol or (3-Fluoro-2-methoxyphenyl)amine.

Scientific Research Applications

3-Fluoro-2-methoxybenzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxybenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2-methoxybenzaldehyde): The aldehyde derivative of 3-Fluoro-2-methoxybenzenemethanol.

    (3-Fluoro-2-methoxyphenyl)methane: The fully reduced form of the compound.

    (3-Fluoro-2-methoxyphenyl)thiol: A thiol derivative obtained through substitution reactions.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGVZYJECZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626330
Record name (3-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303043-91-6
Record name (3-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-2-methoxy-benzaldehyde (3.41 g, 22.1 mmol) in methanol (20 mL) is slowly added portionwise sodium borohydride (1.00 g, 26.6 mmol). The reaction is stirred at room temperature under nitrogen overnight. The reaction is diluted with diethyl ether, washed with water twice, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3.02 g (87%) of the title compound as a clear colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.09-6.92 (m, 3H), 4.65 (d, 2H), 3.97 (s, 3H), 2.14 (t, 1H, OH).
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3.41 g
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Yield
87%

Synthesis routes and methods II

Procedure details

In an analogous manner to that described in (α) 2-fluoro-6-hydroxymethyl-phenol was alkylated with methyliodide to yield (3-fluoro-2-methoxy-phenyl)-methanol as a white solid; MS: 142 (M)+.
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